what are the chemical and physical properties of malononitrile, (m-chlorophenyl)-
what are the chemical and physical properties of malononitrile, (m-chlorophenyl)-
Title: Comprehensive Technical Profiling of 2-(m-Chlorophenyl)malononitrile (CAS 99726-59-7): Properties, Reactivity, and Synthetic Applications
Executive Summary
2-(m-Chlorophenyl)malononitrile, systematically known as malononitrile, (m-chlorophenyl)- (CAS 99726-59-7), is a highly reactive bifunctional building block widely utilized in organic synthesis and medicinal chemistry[1]. Featuring a central sp³ carbon flanked by two strongly electron-withdrawing cyano groups and a meta-chlorophenyl ring, this compound serves as a versatile C-H acid and a precursor for complex heterocyclic scaffolds[2]. This whitepaper details its physicochemical properties, mechanistic reactivity, and provides a validated protocol for its synthesis via palladium-catalyzed α-arylation.
Physicochemical and Safety Profiling
Understanding the physical properties and safety profile of 2-(m-chlorophenyl)malononitrile is critical for experimental design, fragment-based drug discovery (FBDD), and regulatory compliance[3].
Table 1: Physicochemical and Safety Data
| Property / Parameter | Value / Classification | Mechanistic Causality & Significance |
| CAS Number | 99726-59-7 | Unique registry identifier for the meta-chloro isomer[4]. |
| Molecular Formula | C9H5ClN2 | Dictates a molecular weight of 176.60 g/mol , ideal for FBDD[3]. |
| Melting Point | 136 °C | Indicates moderate crystal lattice energy, allowing for stable storage as a solid at room temperature[3]. |
| LogP (Predicted) | 2.31 | Optimal lipophilicity (Lipinski's Rule of 5) for passive membrane permeability[4]. |
| Topological Polar Surface Area | 47.58 Ų | Facilitates excellent cellular permeability and potential blood-brain barrier (BBB) penetration[4]. |
| Safety Classification | Acute Tox. 3 (Oral/Dermal/Inhal.) | Highly toxic upon exposure. The cyano groups can interfere with cellular respiration[5]. |
| Environmental Hazard | Aquatic Acute 1 | Highly toxic to aquatic life; requires specialized disposal protocols[5]. |
Mechanistic Reactivity & Chemical Properties
The chemical utility of 2-(m-chlorophenyl)malononitrile is driven by the extreme acidity of its α-proton.
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C-H Acidity and Carbanion Formation: The dual cyano groups exert strong inductive (-I) and mesomeric (-M) effects, while the m-chlorophenyl ring provides additional inductive stabilization. Deprotonation by mild bases (e.g., K₂CO₃, triethylamine) generates a highly stable, resonance-delocalized carbanion[2].
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Electrophilic Trapping & Knoevenagel Condensations: The resulting carbanion acts as a potent nucleophile, readily undergoing alkylation, acylation, or condensation with aldehydes/ketones to form highly substituted olefins[2].
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Heterocyclization: The proximity of the two electrophilic nitrile carbons allows for rapid cyclization when reacted with bifunctional nucleophiles (e.g., hydrazines, amidines), yielding pyrazoles, pyrimidines, and isoquinolines[6].
Synthetic Methodology: Palladium-Catalyzed α-Arylation
Traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient aryl halides. To synthesize 2-(m-chlorophenyl)malononitrile from unactivated precursors, a Palladium-catalyzed α-arylation is the standard, atom-economical approach[7].
Protocol: Synthesis of 2-(m-Chlorophenyl)malononitrile
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Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd(dba)₂ (2 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.5 mol%). Causality: The dppf ligand provides the optimal bite angle to facilitate the reductive elimination step of the catalytic cycle[7].
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Base Addition: Add sodium tert-butoxide (NaOtBu) (1.2 equiv). Causality: NaOtBu is a strong, sterically hindered base that effectively deprotonates malononitrile without acting as a competing nucleophile against the palladium center.
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Reagent Introduction: Add malononitrile (1.1 equiv) and 1-chloro-3-iodobenzene (1.0 equiv) dissolved in anhydrous toluene. Causality: Toluene is a non-polar, high-boiling solvent that stabilizes the Pd(0) intermediate and allows for high-temperature reflux without degrading the nitrile moieties.
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Reaction: Seal the flask, remove from the glovebox, and heat to 85 °C for 12 hours under continuous stirring.
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Work-up: Cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the strong base, preventing the base-catalyzed hydrolysis of the sensitive cyano groups into amides or carboxylic acids.
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Purification: Extract with ethyl acetate, dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Caption: Palladium-catalyzed α-arylation workflow for synthesizing 2-(m-chlorophenyl)malononitrile.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be validated:
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¹H NMR (400 MHz, CDCl₃): The defining feature is a sharp singlet integrating to 1H at approximately δ 5.10 ppm, corresponding to the highly deshielded α-proton. The aromatic protons will appear as a multiplet between δ 7.30 - 7.55 ppm[8].
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¹³C NMR (100 MHz, CDCl₃): The equivalent nitrile carbons (-C≡N) will resonate typically around δ 112 ppm. The aliphatic α-carbon will appear near δ 28-30 ppm, shifted downfield by the adjacent electron-withdrawing groups[8].
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Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 175.0 due to the facile loss of the acidic α-proton in negative ion mode. The isotopic pattern will clearly show a 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes.
Applications in Drug Discovery
2-(m-Chlorophenyl)malononitrile is a privileged intermediate in the synthesis of targeted therapeutics. Its primary application lies in the generation of highly functionalized heterocycles[1].
Caption: Downstream application of 2-(m-chlorophenyl)malononitrile in the synthesis of bioactive pyrazoles.
Reaction with hydrazine derivatives yields 4-(m-chlorophenyl)-3,5-diaminopyrazoles. These pyrazole scaffolds are critical pharmacophores that act as hydrogen-bond donors/acceptors in the ATP-binding pockets of various kinases, making this malononitrile derivative indispensable for oncology and anti-inflammatory drug development pipelines[2].
References
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Journal of the American Chemical Society (ACS Publications) . "Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation". URL: [Link]
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RSC Publishing . "Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines". URL: [Link]
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NextSDS . "2-(1,3-BIS(2-CHLOROPHENYL)-3-OXOPROPYL)MALONONITRILE Safety Data". URL:[Link]
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